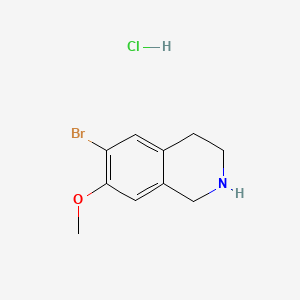![molecular formula C10H19NO6S B6609617 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid CAS No. 2353243-73-7](/img/structure/B6609617.png)
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid, or tert-butoxycarbonylaminomethanesulfonylmethylpropanoic acid (TBCAMSMPA), is an organic compound with a wide range of applications in scientific research. It is a derivative of propanoic acid, and it is used as an intermediate in organic synthesis. TBCAMSMPA has been studied for its biochemical and physiological effects, and has been used in a variety of lab experiments.
科学研究应用
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of amino acid synthesis in bacteria. It has also been used to study the structure and function of enzymes involved in amino acid synthesis. In addition, it has been used to study the structure and function of proteins involved in metabolic pathways.
作用机制
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid acts as an intermediate in the synthesis of amino acids. It is converted to an aminomethanesulfonic acid, which is then further converted to an amino acid. This process is catalyzed by enzymes, such as aminoacyl-tRNA synthetase and amino acid kinase, which are involved in the synthesis of amino acids.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in amino acid synthesis. In addition, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.
实验室实验的优点和局限性
The use of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It also has a wide range of applications in scientific research. However, there are some limitations to its use. It can be toxic in high concentrations, and it can interact with other compounds in the reaction mixture.
未来方向
There are many potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, research could be conducted to explore its potential applications in biotechnology and agriculture. Furthermore, research could be conducted to explore its potential applications in industrial processes. Finally, research could be conducted to explore its potential applications in the development of new materials.
合成方法
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid can be synthesized using a variety of methods. One method involves the reaction of tert-butyl chloroformate with methanesulfonylmethyl amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces an intermediate, tert-butoxycarbonylaminomethanesulfonylmethyl amine, which is then further reacted with propionic acid to form 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid. Another method involves the reaction of tert-butyl chloroformate and methanesulfonylmethyl amine with propionic acid, in the presence of a base, to produce 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid directly.
属性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-9(2,3)17-8(14)11-10(4,7(12)13)6-18(5,15)16/h6H2,1-5H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMDLUXPJOCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CS(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)


![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)
![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)
![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6609609.png)


![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)